“N-(3-methoxy-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C10H13NO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
The molecular structure of “N-(3-methoxy-2-methylphenyl)acetamide” can be represented by the SMILES string CC1=C(NC(C)=O)C=CC(OC)=C1
. This indicates that the molecule consists of a methoxy group (OC) and a methyl group © attached to a phenyl ring, which is further connected to an acetamide group (NC©=O) .
This compound is classified as an acetanilide, which is a type of acetamide derived from aniline. It is recognized for its structural features that include both aromatic and aliphatic components, making it suitable for various chemical reactions and biological interactions. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological activity.
The synthesis of N-(3-methoxy-2-methylphenyl)acetamide can be achieved through several methods, often involving the reaction of substituted anilines with acetic anhydride or acetyl chloride. A typical synthetic route involves the following steps:
The yield of this reaction can vary based on reaction conditions such as temperature, solvent choice, and the ratio of reactants.
N-(3-Methoxy-2-methylphenyl)acetamide can participate in various chemical reactions:
These reactions are important for modifying the compound to enhance its biological activity or to synthesize related compounds.
N-(3-Methoxy-2-methylphenyl)acetamide exhibits various physical and chemical properties:
These properties are critical for determining its suitability for various applications in research and industry.
N-(3-Methoxy-2-methylphenyl)acetamide has several scientific applications:
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7